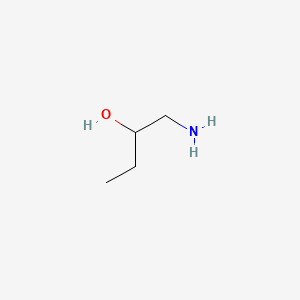![molecular formula C18H26N2O5 B1205710 1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one is a member of the class of benzoic acids that is benzoic acid in which the hydrogens at positions 3 and 4 have been replaced by pentan-2-ylamino and 2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl groups, respectively. It is a member of pyrrolidin-2-ones, a secondary amino compound, a member of benzoic acids and a primary alcohol. It derives from a benzoic acid.
科学的研究の応用
Influenza Neuraminidase Inhibition
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one, identified as compound 8, has been recognized as a potent inhibitor of avian influenza A neuraminidase (N9). Remarkably, it inhibits without relying on conventional structures like a basic aliphatic amine or guanidine or a simple N-acetyl grouping, unlike other known potent neuraminidase inhibitors. Compound 8 exhibited effective inhibition against N2NA but was significantly less active against N1NA. Analogues of compound 8, with modifications on the pyrrolidinone ring, were also synthesized and evaluated for their effectiveness against different strains of influenza neuraminidase (Brouillette et al., 2003).
Structural and Spectroscopic Analysis
The compound 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a biologically significant alkylaminophenol compound, has undergone extensive analysis. This includes structural analysis through FTIR, 1H, 13C NMR, and UV-Vis spectrometry, supplemented by computational spectral studies. The study provided insights into the molecule's electronic and structural properties, like bond lengths and dihedral angles, and explored its quantum chemical characteristics through density functional theory (DFT). The findings indicated a theoretical and experimental harmony in the properties of alkylaminophenol compounds (Ulaş, 2021).
Antimicrobial Activity
A variety of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, synthesized by reacting pyridoxal hydrochloride with different N-arylcyanoacetamides, displayed significant antimicrobial activity. These compounds, after further reactions, demonstrated notable effectiveness against bacterial and fungal strains, with some showing comparable or even superior efficacy to standard drugs (Zhuravel et al., 2005).
Fungicidal Activity
β -Methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety were synthesized and their structures confirmed by various spectroscopic methods. These compounds were evaluated for their fungicidal activity against different fungal strains and demonstrated visible fungicidal activity, suggesting potential applications in combating fungal infections (Guihua et al., 2014).
特性
製品名 |
1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one |
|---|---|
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
4-[2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-3-13(4-2)19-14-9-12(17(24)25)5-6-15(14)20-16(23)7-8-18(20,10-21)11-22/h5-6,9,13,19,21-22H,3-4,7-8,10-11H2,1-2H3,(H,24,25) |
InChIキー |
BNIJJJRESBVRNB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


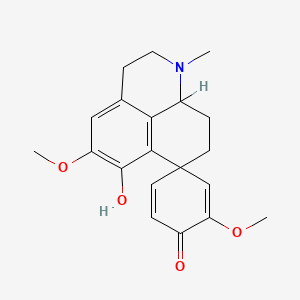
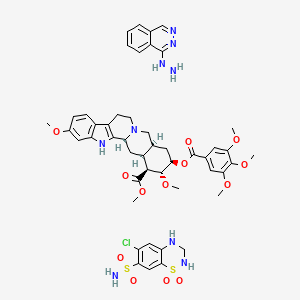
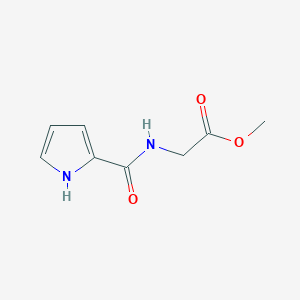
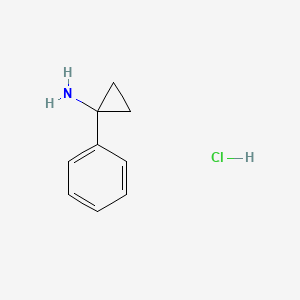
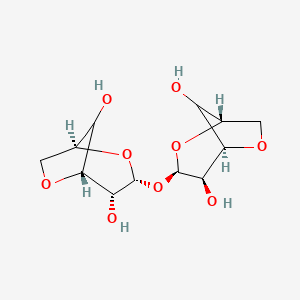
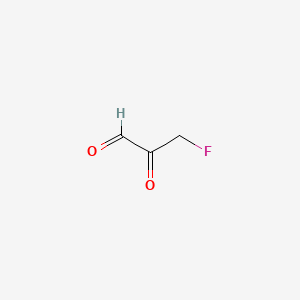
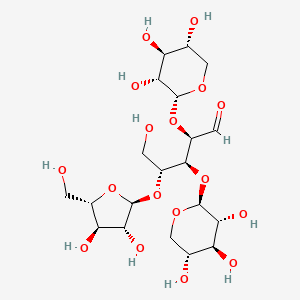
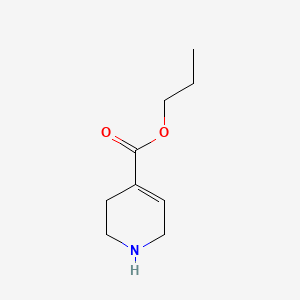
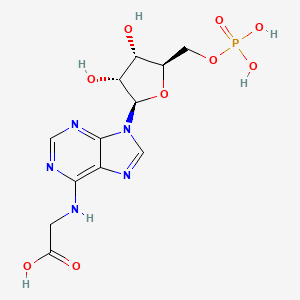
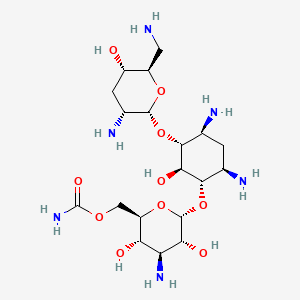
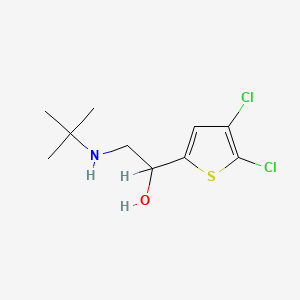
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)
